HEXANE-2,5-DIONE MONOETHYLENEKETAL

Übersicht

Beschreibung

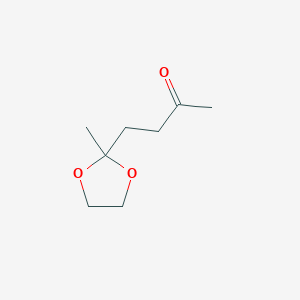

4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone typically involves the acetalization of a ketone with ethylene glycol. One common method is the reaction of 2-butanone with ethylene

Biologische Aktivität

Hexane-2,5-dione monoethyleneketal, also known as 2,5-hexanedione or acetonylacetone, is an aliphatic diketone with significant biological implications, particularly in neurotoxicity. This compound is primarily recognized as a toxic metabolite of hexane and 2-hexanone, and its biological activity has been extensively studied due to its effects on the nervous system.

This compound is a colorless liquid with a sweet aromatic odor. Its chemical structure features a diketone functional group, which is crucial for its biological activity. The compound's toxicity is linked to its ability to form adducts with proteins, leading to cellular damage.

The neurotoxic effects of hexane-2,5-dione are attributed to its interaction with lysine residues in axonal proteins. This interaction occurs through the formation of Schiff bases, followed by cyclization to produce pyrroles. These pyrrole residues undergo oxidation, resulting in cross-linking and denaturation of proteins, which ultimately disrupts axonal transport and leads to neuronal damage .

Neurotoxicity

Hexane-2,5-dione is significantly more potent than n-hexane in inducing neurotoxicity. It produces a polyneuropathy that mirrors the effects seen with n-hexane exposure. Symptoms include:

- Tingling and cramps in extremities

- General muscular weakness

- Atrophy of skeletal muscles

- Loss of coordination and vision problems

These symptoms are indicative of peripheral nervous system degeneration, which can progress to central nervous system involvement .

Case Studies

Several studies have documented the neurotoxic effects of hexane-2,5-dione in both human cases and animal models:

- Human Exposure : Workers exposed to n-hexane reported symptoms consistent with hexane-2,5-dione toxicity, leading to diagnosis of n-hexane polyneuropathy.

- Animal Models : Experimental studies on rodents demonstrated that administration of hexane-2,5-dione resulted in significant motor function impairment and histopathological changes in nerve tissues .

Toxicological Studies

Research has shown that hexane-2,5-dione's toxicity is dose-dependent. The following table summarizes key findings from various studies:

| Study Type | Dose (mg/kg) | Observed Effects | Reference |

|---|---|---|---|

| Rodent Study | 50 | Motor function impairment | |

| Human Case Study | N/A | Symptoms of polyneuropathy | |

| In Vitro Study | 10 | Protein cross-linking and denaturation |

Comparative Toxicity

Hexane-2,5-dione has been compared with other diketones to assess its relative toxicity:

| Compound | Neurotoxic Potency | Mechanism of Action |

|---|---|---|

| Hexane-2,5-dione | High | Protein adduction via Schiff base formation |

| 2,3-Hexanedione | Low | No significant neurotoxic effects |

| 2,4-Hexanedione | Low | No significant neurotoxic effects |

This comparison highlights the unique potency of hexane-2,5-dione among similar compounds .

Eigenschaften

IUPAC Name |

4-(2-methyl-1,3-dioxolan-2-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(9)3-4-8(2)10-5-6-11-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDSLTPBRBKENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1(OCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337076 | |

| Record name | 4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33528-35-7 | |

| Record name | 4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.